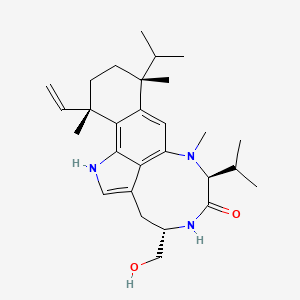

Teleocidin B-2

描述

Teleocidin B-2 is a member of the teleocidin family, which are terpene indole compounds isolated from Streptomyces bacteria. These compounds are known for their potent activation of protein kinase C (PKC), a family of enzymes involved in various cellular processes. The unique structure and robust bioactivity of this compound have attracted significant attention from researchers in natural product chemistry and pharmacology .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of teleocidin B-2 involves a unified and modular approach that proceeds in 11 steps. The known biosynthetic precursor, indolactam V, is accessed through electrochemical amination, copper-mediated aziridine opening, and base-induced macrolactamization. The synthesis also features C-H borylation and a Sigman-Heck transformation to achieve convergent, stereocontrolled synthesis .

Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using Streptomyces bacteria. The biosynthetic gene cluster responsible for teleocidin B production includes genes encoding a non-ribosomal peptide synthetase, P450 oxygenase, and prenyltransferase .

化学反应分析

Biosynthetic Pathway of Teleocidin B-2

This compound is synthesized via a multi-enzymatic pathway involving three core enzymes:

-

TleB (P450 oxygenase): Catalyzes C–N bond formation.

-

TleC (prenyltransferase): Transfers a geranyl group.

-

TleD (methyltransferase): Initiates terpene cyclization via methylation.

Key Biosynthetic Steps:

†Minor products like des-O-methylolivoretin C are also formed depending on reaction conditions .

Methylation-Triggered Cyclization by TleD

TleD mediates a unique methylation-cyclization cascade via:

-

C-25 Methylation : Transfer of a methyl group from S-adenosylmethionine (SAM) to the geranyl chain of teleocidin A-1, generating a carbocation at C-25 .

-

Cation Migration : The carbocation shifts to C-26, forming a spiro intermediate through Re-face attack of the indole’s C-7 on C-25 .

-

Cyclization Pathways :

Deuterium-Labeling Studies : Using ²⁵-²H-labeled teleocidin A-1, TleD reactions confirmed deuterium migration from C-25 to C-26, supporting the cation migration mechanism .

Structural Determinants of Reactivity

The stereochemistry and hydrophobicity of this compound’s terpene moiety are critical for PKC activation. Key structural features include:

| Feature | Role in Reactivity | Impact on PKC Binding |

|---|---|---|

| Indolactam Core | Binds PKC’s C1 domain | Essential for activation |

| Cyclohexenyl Ring | Stabilizes hydrophobic interactions | Enhances binding affinity (~10 nM) |

| C-26 Methyl Group | Directs cyclization regioselectivity | Influences metabolite distribution |

Comparative studies show that removing the C-26 methyl group reduces PKC activation by >90% .

Enzymatic Engineering and Unnatural Derivatives

Recent advances in enzyme engineering have enabled the synthesis of this compound analogs:

-

TleB Mutants : Generate indolactam derivatives with altered C–N bond positions .

-

TleC Variants : Accept non-native prenyl donors (e.g., farnesyl-PP) to produce elongated terpene chains .

-

TleD Substrate Screening : Methylates non-native indolactams, yielding cyclized products with novel bioactivities .

Comparative Analysis of Teleocidin B Variants

| Property | This compound | Teleocidin B-4 | Teleocidin B-1 |

|---|---|---|---|

| Cyclization Site | C-25–C-7 | C-26–C-7 | C-25–C-7 (Si-face) |

| Methylation | C-25 | C-26 | C-25 |

| PKC Activation | Moderate (~15 nM) | Strong (~5 nM) | Weak (~100 nM) |

Data from highlight how minor structural differences significantly alter bioactivity.

Unresolved Mechanistic Questions

-

Radical vs. Epoxide Mechanisms : The role of radical intermediates in TleB-mediated C–N bond formation remains debated .

-

TleD Conformational Dynamics : How TleD’s homohexameric structure coordinates methylation and cyclization is unclear .

This synthesis of enzymatic, structural, and biochemical data underscores this compound’s complex reactivity profile. Future studies leveraging cryo-EM and quantum mechanical simulations may resolve remaining mechanistic ambiguities .

科学研究应用

Teleocidin B-2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying complex natural product synthesis and enzymatic reactions.

Biology: Acts as a potent activator of protein kinase C, making it valuable in studying signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to modulate protein kinase C activity.

Industry: Utilized in the development of novel PKC activators and other bioactive compounds.

作用机制

Teleocidin B-2 exerts its effects primarily through the activation of protein kinase C. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways involved in various cellular processes, including cell growth, differentiation, and apoptosis .

相似化合物的比较

Lyngbyatoxin A: Another potent PKC activator isolated from cyanobacteria.

Indolactam V: The biosynthetic precursor to teleocidin B-2.

Vinblastine: A microtubule dynamics inhibitor with a similar indole structure.

Uniqueness: this compound is unique due to its specific structure, which includes an indole ring fused with a nine-membered lactam ring. This structure confers high specificity and potency in activating protein kinase C, distinguishing it from other PKC activators .

生物活性

Teleocidin B-2 is a member of the teleocidin family, which are terpenoid indole alkaloids primarily isolated from the soil bacterium Streptomyces. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to activate protein kinase C (PKC), a crucial enzyme involved in various cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, biosynthesis, and potential applications in pharmacology.

This compound exhibits its biological effects primarily through the activation of PKC. PKC plays a vital role in regulating several cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by this compound can lead to various downstream effects, such as:

- Cell Proliferation : Enhanced cell division and growth.

- Differentiation : Induction of specific cell types from progenitor cells.

- Apoptosis : Modulation of programmed cell death pathways.

Research has shown that this compound can stimulate PKC in a dose-dependent manner, indicating its potential as a tool for studying PKC-related pathways in cellular biology .

Structure-Activity Relationship

The unique structure of this compound contributes significantly to its biological activity. The compound features an indole moiety linked to a cyclic terpenoid structure. Studies have indicated that modifications to this structure can influence its potency and selectivity towards PKC activation. For example, the presence of specific functional groups can enhance binding affinity to the enzyme, thereby increasing its biological efficacy .

Enzymatic Pathways

The biosynthesis of this compound involves several key enzymes encoded within specific gene clusters in Streptomyces. The main enzymes implicated in its biosynthetic pathway include:

- Prenyltransferase (TleC) : Responsible for transferring prenyl groups during the early stages of biosynthesis.

- P450 Oxygenase (TleB) : Catalyzes critical C-N bond formations that are essential for the structural integrity of the compound.

- Methyltransferase (TleD) : Facilitates methylation processes that lead to the final structure of this compound .

Recent studies have utilized isotope-labeling techniques and structural biology methods to elucidate these enzymatic reactions in detail. For instance, X-ray crystallography has provided insights into the active sites and mechanisms of these enzymes, paving the way for potential engineering efforts to create novel derivatives with enhanced activities .

Case Study 1: Activation of Protein Kinase C

In a study examining the effects of this compound on human cancer cell lines, researchers observed a significant increase in PKC activity upon treatment with varying concentrations of the compound. The results demonstrated that this compound not only activated PKC but also induced apoptosis in cancer cells through a PKC-dependent pathway. This suggests potential therapeutic applications in oncology .

Case Study 2: Structural Modifications and Activity

Another investigation focused on synthesizing analogs of this compound to assess how structural changes affect biological activity. By modifying specific regions of the molecule, researchers identified several derivatives that exhibited enhanced PKC activation compared to the parent compound. This study highlights the importance of structure-activity relationships in developing new pharmacological agents based on this compound .

Comparative Analysis of Teleocidins

| Compound | Source | Biological Activity | Key Enzyme Involved |

|---|---|---|---|

| Teleocidin B-1 | Streptomyces spp. | Moderate PKC activation | TleB |

| This compound | Streptomyces spp. | Strong PKC activation | TleD |

| Teleocidin A | Cyanobacteria | Weak PKC activation | TleC |

This table summarizes key differences among various teleocidins regarding their sources, biological activities, and associated enzymes.

属性

IUPAC Name |

(6S,9S,14R,17S)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYTUVXFLCCGCC-FENHPFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@@](CC[C@@]4(C)C=C)(C)C(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241778 | |

| Record name | Teleocidin B 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95189-05-2 | |

| Record name | Teleocidin B 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teleocidin B 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELEOCIDIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ09995LIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。